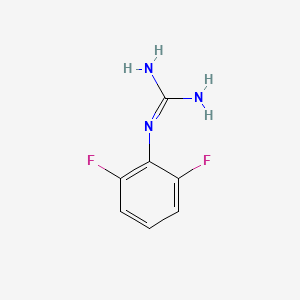

N-(2,6-Difluorophenyl)-guanidine

Description

Structure

3D Structure

Properties

CAS No. |

76635-23-9 |

|---|---|

Molecular Formula |

C7H7F2N3 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)guanidine |

InChI |

InChI=1S/C7H7F2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI Key |

RYEVBHAQZMEFTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=C(N)N)F |

Origin of Product |

United States |

The Guanidine Core: a Hub of Chemical and Biological Significance

The guanidine (B92328) functional group, characterized by a central carbon atom bonded to three nitrogen atoms (HNC(NH₂)₂), is a structure of fundamental importance in both chemistry and biology. wikipedia.org Its significance stems from a unique combination of structural and electronic properties.

The guanidinium (B1211019) cation, formed by the protonation of the guanidine group, is exceptionally stable due to resonance delocalization of the positive charge across all three nitrogen atoms. wikipedia.org This high degree of resonance stabilization results in guanidine being a very strong organic base, with a pKa of its conjugate acid around 13.6, meaning it is almost exclusively found in its protonated guanidinium form at physiological pH. wikipedia.org

This inherent basicity and the planar, charge-delocalized nature of the guanidinium ion allow it to engage in strong hydrogen bonding and electrostatic interactions. capes.gov.brresearchgate.net In biological systems, the guanidinium side chain of the amino acid arginine is pivotal for molecular recognition, particularly in binding to anionic substrates like phosphates, carboxylates, and nitronates. capes.gov.brresearchgate.net This ability to form stable ion pairs and specific hydrogen bond patterns is crucial for enzyme catalysis and protein-ligand interactions. capes.gov.br

In medicinal chemistry, the guanidine moiety is a key component in a wide array of therapeutic agents, including antiviral, antidiabetic, and anti-inflammatory drugs. tandfonline.comnih.gov Its ability to interact with biological targets makes it a valuable pharmacophore in drug design. tandfonline.comtandfonline.com Furthermore, in a non-biological context, guanidines are utilized as strong, non-nucleophilic bases in organic synthesis and as components in the production of plastics. wikipedia.orgineosopen.org

Fluorinated Aromatic Scaffolds: Enhancing Molecular Properties

The incorporation of fluorine into aromatic rings is a widely employed strategy in modern molecular design, particularly in medicinal chemistry. acs.orgnih.gov The unique properties of the fluorine atom allow for the fine-tuning of a molecule's physicochemical and biological characteristics. nih.govtandfonline.com

Fluorine is the most electronegative element, and its introduction into an aromatic scaffold imparts a strong inductive electron-withdrawing effect. tandfonline.comcore.ac.uk This can significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences properties like solubility, membrane permeability, and bioavailability. acs.orgtandfonline.com For instance, the strategic placement of fluorine can lower the pKa of basic nitrogen centers, potentially improving membrane permeation. tandfonline.comsci-hub.se

From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. cambridgemedchemconsulting.comacs.org Medicinal chemists often exploit this by introducing fluorine at sites on a molecule that are susceptible to oxidative metabolism, thereby blocking these "metabolic soft spots" and enhancing the drug's metabolic stability and half-life. tandfonline.comacs.org

Furthermore, fluorine substitution can influence a molecule's lipophilicity, a critical factor for its absorption, distribution, and interaction with biological targets. core.ac.ukelsevierpure.com While the effect can be context-dependent, fluorination often increases lipophilicity. sci-hub.se The small size of the fluorine atom, intermediate between hydrogen and a hydroxyl group, means that its substitution for hydrogen does not typically induce significant steric changes, allowing it to act as a bioisostere for hydrogen. sci-hub.seselvita.com This strategic replacement can lead to improved binding affinity with target proteins. tandfonline.com

N 2,6 Difluorophenyl Guanidine: Research Trajectories and Academic Importance

Classical Guanylation Approaches for Aryl-Substituted Guanidines

Classical methods for constructing the guanidine moiety typically involve the reaction of an amine with a guanylating agent. These approaches are often straightforward and utilize readily available starting materials.

A fundamental and direct method for the synthesis of N-aryl guanidines is the reaction of the corresponding aniline with cyanamide (B42294) (H₂NCN) or its derivatives. In the case of this compound, this involves the addition of 2,6-difluoroaniline to cyanamide, often under acidic conditions which activate the cyanamide for nucleophilic attack by the aniline. The reaction proceeds via the formation of a guanidinium salt, which is then neutralized to afford the desired product.

While direct reaction with cyanamide is feasible, related reagents such as N-acylcyanamides can also be employed. For instance, a one-pot multicomponent sequence can involve a Pd(0)-catalyzed carbonylative coupling of cyanamide with aryl halides, followed by amination to produce N-acylguanidines. organic-chemistry.org Another approach involves the acid-promoted amination of a pyrimidine-bearing cyanamide with various aniline derivatives, a method catalyzed by hydrochloric acid. researchgate.net Cyanamide itself is known to dimerize in basic solutions to form dicyandiamide (B1669379) (2-cyanoguanidine), which has also been studied as a condensing reagent for forming peptide bonds from amino acids, highlighting the reactivity of these species. nasa.gov

The general scheme for this reaction is as follows:

Ar-NH₂ + H₂NCN → [Ar-NH-C(=NH₂⁺)NH₂]X⁻ → Ar-NH-C(=NH)NH₂

The reactivity of the aniline is crucial; electron-withdrawing groups, such as the fluorine atoms in 2,6-difluoroaniline, decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions (e.g., higher temperatures or stronger acid catalysis) for the reaction to proceed efficiently.

An alternative classical route involves the use of S-alkylisothioureas as guanylating agents. These reagents, such as S-methylisothiourea, react with amines to form guanidines, with the elimination of a mercaptan. The reaction is typically performed in a suitable solvent, and the isothiourea salt is often used.

For example, the synthesis of N,N'-diprotected guanidines can be achieved by reacting an amine with a reagent like N,N′-diBoc-S-methylisothiourea in the presence of a promoter such as mercury(II) chloride (HgCl₂). nih.gov This method allows for the introduction of protecting groups, which can be useful in multi-step syntheses. The general process involves the activation of the thiourea (B124793) sulfur atom, making the carbon atom more electrophilic and susceptible to attack by the amine. The synthesis of both symmetric and non-symmetric guanidines derived from 2-aminobenzothiazole (B30445) has been demonstrated using dimethyl benzo[d]thiazol-2-yl-carbonodithioimidate, which acts as an isothiourea-like intermediate. nih.gov

The reaction of 2,6-difluoroaniline with an appropriate isothiourea derivative would provide a direct pathway to this compound. The choice of solvent and reaction conditions can be optimized to achieve good yields.

A widely used and versatile method for synthesizing guanidines is the desulfurization of a corresponding thiourea precursor. This two-step approach first involves the synthesis of N-(2,6-difluorophenyl)thiourea, typically by reacting 2,6-difluoroaniline with a thiocyanate (B1210189) salt or benzoyl isothiocyanate.

The subsequent conversion of the thiourea to the guanidine is the key step. This is commonly achieved through a process known as guanylation, which involves the activation of the thiourea, often with a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by the addition of an amine. nih.gov Alternatively, the thiourea can be activated with a metal salt, like HgCl₂, to facilitate the displacement of the sulfur atom by an amine. nih.govnih.gov A more recent, environmentally friendly method utilizes a ruthenium photocatalyst (Ru(bpy)₃Cl₂) to convert thioureas to guanidines in a water-ethanol mixture at room temperature under visible light. organic-chemistry.org

This method's advantage lies in its modularity, allowing for the synthesis of unsymmetrically substituted guanidines by choosing different amines in the second step. For the synthesis of the parent this compound, ammonia (B1221849) would be used as the amine source.

Catalytic Synthesis Routes to Guanidines

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, atom economy, and substrate scope. The synthesis of guanidines has benefited significantly from these advancements, with both transition metals and lanthanides being employed as catalysts.

Transition metal catalysis offers powerful tools for forming the C–N bonds inherent to the guanidine structure. These methods often involve the cross-coupling of an amine or a guanidine itself with an aryl halide or another suitable coupling partner. rsc.orgnih.govrsc.org

Palladium (Pd) Catalysis : Palladium-catalyzed reactions are prominent in C-N bond formation. For instance, Pd-catalyzed alkene carboamination reactions have been used to synthesize cyclic guanidines. nih.gov The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) with suitable phosphine (B1218219) ligands (e.g., X-Phos), can be used to couple aryl boronic acids with a pre-functionalized guanidine core, allowing for the construction of complex aryl-substituted guanidines. nih.gov While these examples focus on building more complex structures, the fundamental principles of Pd-catalyzed amination (Buchwald-Hartwig amination) could be adapted for the direct guanylation of aryl halides like 1-bromo-2,6-difluorobenzene.

Copper (Cu) Catalysis : Copper-catalyzed Ullmann-type reactions are a classical method for C-N bond formation and have been updated for modern synthesis. rsc.org Copper(I) and Copper(II) catalysts can mediate the N-arylation of various nitrogen nucleophiles, including amines and guanidines, with aryl halides or arylboronic acids. researchgate.netorganic-chemistry.org For example, a ligand- and base-free protocol using catalytic copper(II) acetate has been developed for the cross-coupling of arylboronic acids with aliphatic amines and anilines. organic-chemistry.org Such methods could be applied to the synthesis of this compound by coupling 2,6-difluorophenylboronic acid with guanidine.

Ruthenium (Ru) Catalysis : Ruthenium complexes have also emerged as effective catalysts. Half-sandwich N,N′,N′′-triarylguanidinatoruthenium(II) complexes have been prepared and shown to catalyze other reactions, indicating the compatibility of the guanidine moiety with Ru-catalysis. semanticscholar.org As mentioned earlier, ruthenium photocatalysis provides a mild method for converting thioureas to guanidines. organic-chemistry.org

| Metal Catalyst | Reaction Type | Typical Substrates | Key Features |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl halides/triflates, Aryl boronic acids, Amines, Guanidines | High efficiency, broad functional group tolerance. nih.govnih.gov |

| Copper (Cu) | Cross-Coupling (e.g., Ullmann, Chan-Lam) | Aryl halides, Aryl boronic acids, Amines, Guanidines | Cost-effective, ligand-free options available. rsc.orgorganic-chemistry.org |

| Ruthenium (Ru) | Photocatalytic Desulfurization | Thioureas, Amines | Mild, environmentally friendly conditions. organic-chemistry.org |

Lanthanide complexes have proven to be highly efficient catalysts for the guanylation of amines. acs.orgacs.orgnih.govcapes.gov.br These reactions are typically very atom-efficient, proceeding via the direct addition of an amine's N-H bond across the C=N double bond of a carbodiimide.

Simple, cyclopentadienyl-free lanthanide amides, such as [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ (where Ln = La, Sm, Eu, Y, Yb), are effective catalysts for the guanylation of a wide range of aromatic and secondary amines under mild conditions. acs.orgacs.org The catalytic activity is high, and the choice of lanthanide metal has been found to have little influence on the reaction outcome. acs.org The reaction of an aniline with a carbodiimide like N,N'-dicyclohexylcarbodiimide in the presence of a catalytic amount of a lanthanide complex proceeds smoothly to yield the corresponding trisubstituted guanidine. acs.org This methodology is particularly notable for its high activity and compatibility with various substrates, including sterically hindered anilines, although reactions with highly hindered substrates like 2,6-diisopropylaniline (B50358) may require longer reaction times for completion. acs.org

| Amine Substrate | Catalyst (2 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃ | THF | 60 | 0.5 | 99 |

| 4-Fluoroaniline | [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃ | THF | 60 | 0.5 | 99 |

| 2,6-Dimethylaniline | [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃ | Toluene | 80 | 12 | 98 |

| 2,6-Diisopropylaniline | [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃ | Toluene | 80 | 24 | 98 |

Given the high efficiency of these lanthanide catalysts with other substituted anilines, this method represents a promising and highly effective route for the synthesis of this compound derivatives from 2,6-difluoroaniline and a suitable carbodiimide.

Organocatalytic Syntheses Utilizing Guanidine Scaffolds

Guanidines and their derivatives are recognized as powerful organocatalysts due to their strong basicity and unique hydrogen-bonding capabilities. researchgate.netnih.gov These characteristics allow them to act as potent neutral Brønsted bases, activating substrates through proton transfer to the guanidine unit. researchgate.netnih.gov This process forms a guanidinium cation that can then form a complex with substrates, acting as a bifunctional catalyst. researchgate.netnih.gov

While specific organocatalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, the principles of guanidine-based organocatalysis are broadly applicable. Guanidine derivatives, both cyclic and acyclic, have been successfully employed in a wide array of organic transformations. rsc.orgresearchgate.net For instance, the bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is a highly active organocatalyst in reactions such as the Michael reaction, aldol (B89426) condensation, and transesterification. nih.gov

Guanidinium salts, the protonated forms of guanidines, also serve as effective catalysts, functioning as weak Brønsted acids or hydrogen-bond donors. researchgate.net This dual nature, where the free base acts as a Brønsted base and the conjugate acid acts as a hydrogen-bond donor, is a key feature of their catalytic utility. researchgate.netnih.gov The catalytic activity stems from their high tendency to create functional group pairings through the formation of multiple charge-assisted hydrogen bonds. researchgate.net This ability has been harnessed in various reactions, including the addition of amines to carbodiimides to form new guanidines. nih.gov

The versatility of the guanidine scaffold allows for structural modifications to create chiral catalysts for asymmetric synthesis, further expanding their application in producing enantiomerically enriched molecules. rsc.orgresearchgate.net

Derivatization and Functionalization Strategies for this compound Analogues

Introduction of Diverse Substituents onto the Guanidine Moiety

The guanidine group is a versatile pharmacophore involved in numerous biological interactions, making its modification a key strategy in drug design. nih.govnih.gov Functionalization of the guanidine moiety in this compound analogues can be achieved through several synthetic methods to modulate the compound's properties.

One common strategy is the alkylation or acylation of the guanidine nitrogen atoms. Alkylated precursors for guanidinylation can be synthesized from commercially available reagents like N,N′-di-Boc-1H-pyrazole-1-carboxamidine, which allows for the introduction of a wide variety of alkyl groups. nih.gov Similarly, acylation can be performed, for example, by starting with S-methylisothiourea, followed by a two-step sequence involving mono-Boc protection and then acetylation. nih.gov These modifications allow for the attachment of linkers or other functional groups, which can be crucial for biological activity. nih.gov

Another approach involves the synthesis of substituted guanidines using pyrimidine-based reagents . For instance, 2-chloro-4,6-dimethoxypyrimidine (B81016) can serve as a tool for installing the guanidine functionality onto aliphatic primary and secondary amines. researchgate.net This method has also been extended to the synthesis of aryl-substituted guanidines through the acidic cleavage of 2-(arylamino)-4,6-dimethoxypyrimidines. researchgate.net

Furthermore, guanylhydrazones represent another class of derivatives. Thiophene-based and furan-based guanylhydrazones have been synthesized and evaluated for their biological activities, with some compounds containing two guanidine moieties showing enhanced potency. nih.gov The synthesis of various substituted N-(heteroaryl)-guanidines has also been reported as a strategy to develop new therapeutic agents. nih.gov

Below is a table summarizing some approaches to introduce substituents onto a guanidine moiety.

| Strategy | Precursor/Reagent Example | Type of Substituent Introduced | Reference |

| Alkylation | N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Alkyl groups | nih.gov |

| Acylation | S-methylisothiourea, Acetic Acid | Acetyl groups | nih.gov |

| Pyrimidine-based Synthesis | 2-chloro-4,6-dimethoxypyrimidine | Aliphatic amines | researchgate.net |

| Guanylhydrazone Formation | Thiophene or Furan aldehydes | Guanylhydrazone moiety | nih.gov |

Modifications and Functionalization of the Difluorophenyl Ring

The 2,6-difluorophenyl ring presents a different set of challenges and opportunities for functionalization. The strong electron-withdrawing nature of the two fluorine atoms deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for modifying such electron-deficient aromatic rings. wikipedia.orglibretexts.org In an SNAr reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In the case of the 2,6-difluorophenyl group, the fluorine atoms themselves can act as leaving groups, although fluorine is typically a poor leaving group in other substitution reactions. libretexts.org This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. libretexts.orgmasterorganicchemistry.com This C–F bond functionalization allows for the introduction of various nucleophiles, including those containing nitrogen, oxygen, or sulfur. nih.gov

An alternative to direct substitution on the pre-formed guanidine is to utilize a pre-functionalized phenyl ring as a starting material. For example, a substituted 2,6-difluoroaniline can be synthesized first and then converted to the corresponding N-(substituted-2,6-difluorophenyl)-guanidine. This approach can be advantageous for introducing functionalities that are not compatible with the conditions required for direct SNAr on the final compound. For example, regioselective difunctionalization of 2,6-difluorophenols has been achieved through a sequence involving sigmatropic dearomatization followed by Michael addition of a nucleophile. kyoto-u.ac.jp

The table below outlines potential strategies for modifying the difluorophenyl ring.

| Strategy | Description | Key Features | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a fluorine atom by a nucleophile. | Favored by electron-withdrawing groups; F can act as a leaving group. | wikipedia.orglibretexts.org |

| C-H Fluorination followed by SNAr | Introduction of an additional fluorine to create a better leaving group, followed by substitution. | Allows for late-stage functionalization of complex molecules. | nih.gov |

| Synthesis from Pre-functionalized Anilines | Building the guanidine from a 2,6-difluoroaniline that already contains the desired substituent. | Bypasses potential incompatibility issues with direct substitution methods. | kyoto-u.ac.jp |

Hydrogen Bonding Networks and Energetics

Hydrogen bonding is a predominant force in the molecular interactions of this compound, stemming from the hydrogen bond donor and acceptor capabilities of the guanidine moiety.

Role of Guanidine Protons as Donors and Acceptors in Noncovalent Interactions

The guanidine group, with its multiple N-H protons, is a potent hydrogen bond donor. nih.govnih.gov In its neutral form, the protons on the guanidine can form hydrogen bonds with suitable acceptor atoms like oxygen and nitrogen. researchgate.net Upon protonation, the resulting guanidinium cation becomes an even stronger hydrogen bond donor due to the positive charge. researchgate.netnih.gov This enhanced donation capacity is a key feature of its interaction with negatively charged species. While the primary role of the guanidine group is as a donor, the nitrogen atoms can also act as hydrogen bond acceptors, although this is less common, particularly in the protonated state. The specific geometry and electronic environment of the guanidine moiety dictate the strength and directionality of these interactions.

Specificity of N-H...O and N-H...N Interactions in Assemblies

The interactions of this compound are characterized by specific hydrogen bonds. N-H...O and N-H...N interactions are fundamental to the formation of predictable supramolecular assemblies. researchgate.netuvic.ca The guanidinium group, in particular, shows a strong preference for forming hydrogen bonds with oxyanions such as carboxylates, phosphates, and sulfates. meihonglab.comresearchgate.net These interactions are not merely electrostatic; they exhibit a significant degree of directionality and specificity, often leading to well-defined geometric arrangements in crystal structures and molecular complexes. The planarity of the guanidinium group allows for the formation of multiple hydrogen bonds in a "fork-like" manner, engaging with multiple acceptor sites on a target molecule. mdpi.com

Charge-Assisted Hydrogen Bonding in Guanidinium Cation Systems

When the guanidine group is protonated to form the guanidinium cation, the resulting positive charge significantly strengthens the hydrogen bonds it forms with anionic or polar species. researchgate.netnih.govnih.gov This phenomenon, known as charge-assisted hydrogen bonding, is a critical factor in the high-affinity binding observed in many guanidinium-based receptor systems. beilstein-journals.orgnih.gov The electrostatic attraction between the cation and an anion brings the hydrogen bond donor and acceptor groups into close proximity, leading to a more potent and stable interaction than a neutral hydrogen bond. researchgate.netnih.gov Computational studies have shown that the interaction energy of a charge-assisted hydrogen bond in a guanidinium complex can be substantially higher than that of its neutral counterpart. nih.gov

Halogen Bonding Interactions Involving Fluorine Atoms

The presence of two fluorine atoms on the phenyl ring of this compound introduces the possibility of halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, under certain circumstances, it can participate in these interactions, particularly with strong nucleophiles. The electron-withdrawing nature of the fluorine atoms can create a region of positive electrostatic potential (a σ-hole) on the halogen, which can then interact favorably with an electron-rich atom. The strength and significance of fluorine-mediated halogen bonds in the context of this compound would depend on the specific molecular environment and the nature of the interacting partner.

Anion Recognition and Binding Studies

The guanidinium group is a well-established motif for the recognition and binding of anions. The combination of its planar structure, multiple hydrogen bond donors, and positive charge makes it an effective receptor for a variety of anions, particularly oxyanions. In this compound, the difluorophenyl substituent can modulate the binding affinity and selectivity for different anions. The electron-withdrawing fluorine atoms can influence the pKa of the guanidine group, affecting its protonation state and, consequently, its anion binding capabilities. Studies on related guanidinium-based receptors have demonstrated their ability to bind anions like chloride, nitrate, and various carboxylates through a combination of charge-assisted hydrogen bonds and other noncovalent interactions.

Table 1: Intermolecular Interactions of this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | Guanidine N-H protons (donors) with O/N atoms (acceptors) | The primary mode of interaction, crucial for forming molecular assemblies. |

| Charge-Assisted Hydrogen Bonding | Protonated guanidinium cation with anionic species | Enhanced hydrogen bonding due to electrostatic attraction, leading to strong binding. |

| Halogen Bonding | Fluorine atoms on the phenyl ring with nucleophiles | A potential, though weaker, interaction where fluorine acts as an electrophile. |

| Aromatic Stacking (π-π) | Difluorophenyl rings | Attractive forces between aromatic rings contributing to the stability of aggregates. |

| Cation-π Interactions | Guanidinium cation and aromatic rings | Interaction between the positively charged guanidinium and the electron-rich π-system of an aromatic ring. |

| Anion Binding | Guanidinium group and various anions | Strong and specific recognition of anions through multiple charge-assisted hydrogen bonds. |

Interaction Profiles with Carboxylates, Phosphates, and Other Anions

The protonated form of this compound, the N-(2,6-difluorophenyl)guanidinium cation, is expected to be an excellent receptor for various anions, particularly oxyanions such as carboxylates and phosphates. The interaction is primarily driven by strong charge-assisted hydrogen bonds and ion-pairing.

The guanidinium group can form multiple hydrogen bonds with the oxygen atoms of carboxylates and phosphates. nih.gov In the case of carboxylates, the planar nature of both the guanidinium group and the carboxylate group allows for the formation of a characteristic bidentate hydrogen-bonding motif, often referred to as a "salt bridge." nih.gov This interaction is a common recognition feature in biological systems, for instance, between arginine residues and aspartate or glutamate (B1630785) side chains in proteins. nih.gov Density functional theory calculations and molecular dynamics simulations on simpler guanidinium-carboxylate systems have shown that the guanidinium cation can effectively stabilize carboxylate dimers by bridging them, which reduces electrostatic repulsion. nih.govresearchgate.net

Similarly, strong interactions are anticipated with phosphate (B84403) anions. The guanidinium group is known to interact more strongly with phosphate than with carboxylate or sulfate, which can be attributed to a larger difference in electronegativity and favorable geometric alignment for hydrogen bonding. nih.gov The planar, Y-shaped geometry of the guanidinium group is particularly well-suited to form strong, parallel hydrogen bonds with the phosphate group. nih.gov Studies on arginine-rich peptides have highlighted the importance of guanidinium-phosphate hydrogen bonding in their interactions with lipid bilayers. researchgate.net

The 2,6-difluoro substitution on the phenyl ring is expected to modulate these interactions. The electron-withdrawing nature of the fluorine atoms will increase the acidity of the N-H protons of the guanidinium group, potentially leading to stronger hydrogen bonds with anionic guests compared to an unsubstituted phenylguanidinium. However, the steric bulk of the substituted ring may also influence the accessibility of the binding site.

Design Principles for Anion Receptor Molecules Incorporating Guanidinium Units

The guanidinium group is a popular building block in the design of synthetic anion receptors due to its strong and directional binding capabilities. nih.gov Several key principles guide the design of such molecules:

Pre-organization: The receptor's binding site should be well-defined and complementary to the target anion's geometry to minimize the entropic penalty upon binding. This is often achieved by incorporating the guanidinium unit into a more rigid molecular framework, such as a macrocycle or a cleft-like structure.

Multiple Interaction Sites: Combining the guanidinium group with other recognition motifs can enhance binding affinity and selectivity. This can include additional hydrogen bond donors, hydrophobic pockets, or metal coordination sites.

This compound itself could serve as a fundamental unit in more complex receptor designs. The difluorophenyl group provides a scaffold that can be further functionalized to create more sophisticated host molecules. The fluorine atoms also offer the possibility of engaging in orthogonal interactions, such as halogen bonding, which could be exploited in receptor design.

Supramolecular Assembly Principles and Crystal Engineering

The strong and directional nature of the hydrogen bonds formed by the guanidinium group makes it a valuable tool in crystal engineering, the design and synthesis of functional solid-state structures. The assembly of this compound with various anions would be expected to follow predictable supramolecular patterns.

When co-crystallized with anions like carboxylates or phosphates, N-(2,6-difluorophenyl)guanidinium is likely to form extended hydrogen-bonded networks. nih.gov For instance, with dicarboxylates, it could form one-dimensional chains or two-dimensional sheets, where the guanidinium ions and carboxylate ions alternate in a regular pattern. The structure of guanidinium 2-carboxy-6-nitrobenzoate monohydrate reveals a two-dimensional hydrogen-bonded network, illustrating the structure-directing capability of the guanidinium group.

The planarity of the guanidinium and phenyl groups can also lead to π-π stacking interactions, which would further stabilize the crystal lattice. The 2,6-difluorophenyl group could influence this stacking behavior due to quadrupole-quadrupole interactions involving the fluorine substituents. The interplay between the strong hydrogen bonds of the guanidinium moiety and the weaker interactions of the aromatic ring would ultimately determine the final crystal packing. These principles are crucial for creating materials with specific properties, such as nonlinear optical activity or channels for guest inclusion.

Mechanistic Investigations of N 2,6 Difluorophenyl Guanidine Interactions with Molecular Targets in Vitro Focus

Enzyme Modulation and Inhibition Mechanisms

The guanidine (B92328) moiety is a versatile pharmacophore that has been incorporated into numerous enzyme inhibitors. Its ability to act as a bioisostere for ureas or thioureas and to engage in critical binding interactions with active site residues, particularly aspartic acid, makes it a valuable component in inhibitor design.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Activity (e.g., p38 MAPK)

While direct studies on N-(2,6-Difluorophenyl)-guanidine as a p38 MAPK inhibitor are not prominent in the reviewed literature, research on analogous structures highlights the potential of guanidine-containing scaffolds to modulate the MAPK signaling pathway. The p38 MAP kinase is a critical regulator of the biosynthesis of pro-inflammatory cytokines, and its abnormal activity is a hallmark of many inflammatory diseases. pagepressjournals.org

A notable example involves the Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase activated downstream by p38 MAPK. nih.gov In a screening effort to identify novel MSK1 inhibitors, a 6-phenylpyridin-2-yl guanidine was identified as a viable starting point for inhibitor development, with an initial IC₅₀ of approximately 18 µM. MSK1 phosphorylates transcription factors like NF-κB, leading to the transcription of inflammatory genes such as IL-6. nih.gov The identification of a guanidine-based compound as an MSK1 inhibitor suggests a plausible mechanism for this class of molecules to interfere with the p38 MAPK cascade, by targeting its downstream substrates. This indicates that the guanidine moiety can be effectively utilized in scaffolds designed to interact with the ATP-binding site or allosteric sites of kinases within this pathway.

Allosteric Modulation Studies of Enzyme Function

Allosteric modulation, where a compound binds to a site on an enzyme distinct from the active site to alter its activity, represents a sophisticated mechanism of regulation. The guanidinium (B1211019) group has been shown to participate in such interactions.

A compelling investigation into alkyl guanidinium compounds identified a novel antibiotic, designated L15 , that functions through an unconventional allosteric mechanism. nih.gov Mode-of-action studies revealed that L15 activates, rather than inhibits, the bacterial enzyme Signal Peptidase IB (SpsB). The compound was found to bind to an allosteric pocket, stabilizing the enzyme's catalytic geometry and enhancing its activity. This dysregulation of protein secretion ultimately leads to bacterial cell death. Molecular dynamics simulations confirmed that L15 binds within an allosteric pocket defined by key residues, restricting water access and stabilizing the catalytic dyad. nih.gov This finding demonstrates that guanidine-containing molecules are not limited to competitive inhibition at active sites but can also function as potent allosteric modulators, capable of either enhancing or inhibiting enzyme function depending on the specific target and binding site.

Investigation of Signal Peptidase Inhibition and Target Validation

Signal peptidases are essential enzymes involved in protein secretion, making them attractive targets for novel therapeutic agents. The guanidinium motif has been instrumental in the exploration of these enzymes.

In a target identification study for a novel guanidinium-based antibiotic (L15), affinity-based protein profiling successfully identified Signal Peptidase IB (SpsB) as its primary molecular target in Staphylococcus aureus. nih.gov This target validation was substantiated through multiple lines of evidence. The study confirmed direct binding and demonstrated that L15 activates SpsB's enzymatic activity. Furthermore, mutations in the identified allosteric binding site (F67A, Y75A, and F158A) abolished this activation, confirming the binding site's relevance. nih.gov This research serves as a clear example of the successful investigation and validation of a signal peptidase as a druggable target for a guanidine-containing compound, underscoring the utility of this chemical group in probing complex enzyme systems.

Modulation of Beta-Secretase 1 (BACE1) Enzymatic Activity

Inhibition of the aspartic protease Beta-Secretase 1 (BACE1) is a major therapeutic strategy for Alzheimer's disease, as it is a key enzyme in the production of amyloid-β peptides. The guanidine and acylguanidine moieties are recognized as important "warheads" for designing BACE1 inhibitors because they can form critical hydrogen bond interactions with the two catalytic aspartate residues (Asp32 and Asp228) in the enzyme's active site. wikipedia.orgmdpi.com

Several studies have developed potent BACE1 inhibitors based on this principle. A fragment-based approach led to the development of indole (B1671886) acylguanidines with significant inhibitory activity. wikipedia.org Similarly, a series of biaryl guanidine derivatives were synthesized and evaluated, with the most potent compounds incorporating fluorine atoms to enhance binding and bioavailability. nih.gov The strategic placement of the guanidine group allows it to anchor the inhibitor within the active site, providing a foundation for optimizing other parts of the molecule to interact with hydrophobic pockets (S1 and S3) and achieve high potency. nih.govmdpi.com

| Compound Type | Key Structural Feature | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Acylguanidine Derivative | Bromophenyl group | 0.60 µM | rsc.org |

| 1,3-bis(5,6-difluoropyridin-3-yl)guanidine | Difluoropyridinyl moieties | 97 ± 0.91 nM | nih.govnih.gov |

| Indole Acylguanidine | Indole scaffold with acylguanidine | 77% inhibition at 100 µM | wikipedia.org |

Receptor Binding and Ligand-Receptor Interaction Mechanisms

The guanidine group is also a well-established pharmacophore for targeting G protein-coupled receptors (GPCRs), particularly histamine (B1213489) receptors. Its positive charge allows it to mimic the protonated amine of the endogenous ligand, histamine, and form crucial ionic bonds within the receptor binding pocket.

Histamine Receptor (H1R, H2R) Interaction Profiles and Signaling Pathways

The interaction of guanidine derivatives with histamine receptors has been extensively studied, leading to the development of important therapeutic agents.

Histamine H2 Receptor (H2R): The development of H2R antagonists for treating peptic ulcers was a landmark in medicinal chemistry, and the guanidine group played a pivotal role. mdpi.com The first selective H2R antagonist, Nα-guanylhistamine , was created by converting the side-chain amino group of histamine into a guanidine. nih.gov This compound acts as a partial agonist, demonstrating that the guanidine moiety could effectively interact with the H2R binding site. Subsequent H2R antagonists, such as cimetidine, incorporated a cyanoguanidine group as a polar, uncharged "urea equivalent" that maintains key interactions. mdpi.com H2R activation signals through Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. nih.gov Antagonists block this pathway, leading to reduced gastric acid secretion. nih.gov

Histamine H1 Receptor (H1R): While the guanidine group is more classically associated with H2R, evidence shows it can also interact with H1R. Studies on hybrid compounds designed to block both H1R and H2R have successfully incorporated cyanoguanidine scaffolds. mdpi.com For instance, a series linking a mepyramine-type H1R antagonist structure to a tiotidine-like H2R antagonist moiety via a cyanoguanidine group produced compounds with potent dual activity. One such compound exhibited high H1R antagonist potency (pKB = 8.61) alongside H2R antagonism. mdpi.com In other studies, guanidine derivatives designed as H3R antagonists were screened against H1R and showed low to moderate affinity, indicating that interaction is possible, though often less potent than at other histamine receptor subtypes. nih.gov The H1R signals through Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels. nih.gov

| Compound Type | Target Receptor(s) | Observed Activity | Signaling Pathway Modulated | Reference |

|---|---|---|---|---|

| Nα-guanylhistamine | H2R | Partial Agonist / Antagonist (pA₂ = 3.9) | Gs/cAMP | nih.gov |

| Cyanoguanidine Hybrids | H1R & H2R | Dual Antagonists (e.g., pKB = 8.61 at H1R) | Gq/11 (H1R) & Gs/cAMP (H2R) | mdpi.com |

| Guanidine-based H3R Antagonists | H1R | Low to moderate antagonist affinity | Gq/11/PLC | nih.gov |

Opioid Receptor (KOR) Antagonism and Binding Characteristics

This compound has been investigated for its interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). Research into related guanidine-containing compounds has revealed their potential as potent and selective antagonists for the KOR. For instance, the guanidinium group has been identified as a key "address" for interaction with an anionic subsite on the KOR, specifically the Glu297 residue. umn.edu The positioning of this group on a molecular scaffold is critical for its antagonist activity. umn.edunih.gov

Studies on naltrindole (B39905) derivatives, where a guanidinium group is introduced, have shown that the placement of this group significantly impacts the compound's pharmacological activity. For example, a 5'-guanidinium derivative of naltrindole (GNTI) was found to be a highly potent and selective KOR antagonist. umn.edu This highlights the importance of the guanidinium moiety in achieving high-affinity binding and potent antagonism at the KOR. umn.edu The interaction between the positively charged guanidinium group and the negatively charged glutamate (B1630785) residue in the receptor is a key determinant of this activity. umn.edunih.gov

Binding Affinity of Related Guanidine Derivatives at Opioid Receptors

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |

| GNTI (5'-guanidinium naltrindole) | Data not specified | Data not specified | Data not specified |

| nor-BNI (norbinaltorphimine) | Data not specified | Data not not specified | Data not specified |

This table is illustrative and based on the general findings that guanidine derivatives can exhibit high affinity for KOR. Specific Ki values for this compound are not available in the provided results.

Modulation of Neurotransmitter Release (e.g., Norepinephrine)

Guanidine and its derivatives have been shown to influence the release of neurotransmitters. nih.govnih.gov Specifically, guanidine can enhance the release of acetylcholine (B1216132) at the neuromuscular junction by increasing the number of quanta released per nerve impulse. nih.gov This effect is attributed to a presynaptic action, as no significant postsynaptic effects on acetylcholine sensitivity were observed. nih.gov

In the context of norepinephrine (B1679862), the release from sympathetic nerve endings is modulated by presynaptic alpha-2 adrenoceptors. nih.gov Stimulation of these receptors typically inhibits norepinephrine release. nih.gov While the direct effect of this compound on norepinephrine release is not detailed in the provided search results, the general actions of guanidine suggest a potential for modulation. Guanidine has been observed to increase the excitability of nerve fibers, which could indirectly influence neurotransmitter release. nih.gov It has been proposed that guanidine may act by depolarizing the nerve terminal. nih.gov

The modulation of norepinephrine release is a complex process involving feedback mechanisms. For instance, in conditions like congestive heart failure, the enhanced release of norepinephrine is buffered by the inhibitory action of presynaptic alpha-2 adrenoceptors. nih.gov Any compound that interferes with this feedback loop could significantly alter norepinephrine levels. Given the known effects of guanidine on nerve excitability and transmitter release, it is plausible that this compound could modulate norepinephrine release, although specific studies are required to confirm this.

Molecular Determinants Governing Receptor Selectivity and Potency

The selectivity and potency of a ligand for its receptor are determined by a combination of structural features of both the ligand and the receptor's binding site. For guanidine-containing compounds, both the guanidinium group and other structural moieties play crucial roles.

The position of the guanidinium group is a critical determinant of pharmacological activity and selectivity. nih.gov For example, shifting a guanidinium group from the 5'- to the 6'-position on a naltrindole scaffold transformed a KOR antagonist into a KOR agonist. nih.gov This demonstrates that subtle changes in the spatial orientation of this key functional group can dramatically alter the interaction with the receptor, leading to different functional outcomes. This suggests that the guanidinium group's interaction with specific residues, such as Glu297 in the KOR, is highly sensitive to its location on the ligand. nih.gov

The potency of guanidine-containing ligands also appears to be related to the pKa of the guanidinium group and the distance constraints of the substituent. umn.edu A proper pKa ensures that the guanidinium group is protonated and positively charged at physiological pH, facilitating electrostatic interactions with negatively charged residues in the receptor binding pocket. nih.govacs.org

Fundamental Principles of Guanidine-Target Molecular Engagement

Role of the Guanidine Functional Group in Active Site or Binding Pocket Engagement

The guanidine functional group, and its protonated form, the guanidinium group, is a key pharmacophore in many biologically active molecules due to its unique structural and electronic properties. nih.govcapes.gov.brnih.gov At physiological pH, the guanidinium group is positively charged and can act as a multidentate hydrogen bond donor, capable of forming multiple hydrogen bonds and strong electrostatic interactions. acs.orgnih.gov

This ability to form strong, directional interactions is crucial for its role in molecular recognition and binding to biological targets. acs.orgcapes.gov.br The guanidinium group commonly interacts with negatively charged amino acid residues such as aspartate and glutamate, forming salt bridges. nih.gov It can also engage in cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

The planar structure and delocalized positive charge of the guanidinium group contribute to its strong binding affinity. acs.org The specific geometry of these interactions, including the distances and angles between the guanidinium group and the interacting residues in the binding pocket, is critical for ligand-receptor complementarity and subsequent biological activity. mdpi.comnih.gov Studies on various receptor systems have shown that the guanidinium moiety is often essential for high-affinity binding and the pharmacological effect of the ligand. umn.edunih.gov

Contribution of the 2,6-Difluorophenyl Moiety to Binding Specificity and Affinity

The incorporation of fluorine atoms into a phenyl ring, as in the 2,6-difluorophenyl moiety, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing its interactions with the binding site.

The introduction of fluorine can lead to enhanced binding affinity through several mechanisms. researchgate.net Fluorine atoms can participate in favorable electrostatic interactions, including dipole-dipole and dipole-quadrupole interactions, with the protein. acs.org The carbon-fluorine bond is polarized, creating a dipole that can interact with polar groups in the binding pocket.

Furthermore, the substitution pattern of fluorine on the phenyl ring is crucial. In the case of the 2,6-difluoro substitution, the two fluorine atoms flank the point of attachment of the phenyl ring to the rest of the molecule. This substitution pattern can have several effects:

Conformational Restriction: The steric bulk of the fluorine atoms can restrict the rotation around the bond connecting the phenyl ring to the guanidine group. This pre-organization of the ligand into a specific conformation can reduce the entropic penalty of binding, leading to higher affinity.

Altered pKa: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the guanidine group, potentially affecting its protonation state and ability to form ionic interactions. acs.org

Structure Activity Relationship Sar Studies of N 2,6 Difluorophenyl Guanidine Derivatives

Impact of Substituent Pattern on the Difluorophenyl Ring on Biological Activity

The substitution pattern on the aromatic ring of phenylguanidine derivatives is a key determinant of their biological activity. Studies on guanabenz (B1672423) and related analogs have demonstrated that the nature, position, and number of substituents on the phenyl ring profoundly influence their interaction with biological targets.

Varying the positions of halogen atoms on the benzene (B151609) ring of guanabenz analogs has been a strategy to modulate their biological activity. For instance, in the context of anti-prion activity, altering the chlorine positions on the benzene ring of guanabenz was explored to separate this activity from its α2-adrenergic receptor agonism. sci-hub.senih.gov This suggests that the specific placement of the difluoro substituents in N-(2,6-difluorophenyl)-guanidine is crucial for its activity profile.

| Compound | Substitution on Phenyl Ring | Observed Effect on Biological Activity (Inferred from Analogs) | Reference |

|---|---|---|---|

| Guanabenz | 2,6-dichloro | α2-adrenergic agonist, anti-prion activity | nih.gov |

| Guanabenz Analog | Altered chlorine positions | Separation of anti-prion activity from α2-adrenergic agonism | sci-hub.se |

| Aryl Guanidine (B92328) Derivatives | Various substituents | Basicity (pKa) and biological activity are modulated | nitech.ac.jp |

Role of Guanidine N-Substitution: Steric, Electronic, and Lipophilic Effects on Activity

Substitution on the nitrogen atoms of the guanidine moiety offers another avenue to modulate the pharmacological profile of this compound derivatives. These modifications can impact the steric, electronic, and lipophilic properties of the molecule, which in turn affect its biological activity.

Steric Effects: The size and shape of the substituents on the guanidine nitrogens can influence how the molecule fits into the binding pocket of its biological target. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding. In a study of conformationally restricted guanidine derivatives, substitutions at the cyclic nitrogen of the guanidine moiety were found to be positive for α2-adrenoceptor affinity, highlighting the importance of the spatial arrangement of these groups. nih.gov

Electronic Effects: The electronic nature of the substituents on the guanidine nitrogen atoms can alter the basicity (pKa) of the guanidine group. Electron-donating groups can increase basicity, while electron-withdrawing groups can decrease it. This modulation of pKa can be critical for the ionization state of the guanidine group at physiological pH, which often plays a crucial role in forming key interactions with the target protein, such as salt bridges. nih.gov

| Modification on Guanidine Nitrogen | Effect | Impact on Biological Activity | Reference |

|---|---|---|---|

| Introduction of bulky substituents | Steric hindrance or enhanced van der Waals interactions | Can either decrease or increase binding affinity depending on the target's binding pocket topology. | nih.gov |

| Addition of electron-donating groups | Increased basicity (pKa) | May enhance ionic interactions with the target. | nih.gov |

| Addition of electron-withdrawing groups | Decreased basicity (pKa) | May reduce ionic interactions but could be favorable for other interactions or pharmacokinetic properties. | nih.gov |

| Increased lipophilicity of substituents | Increased overall molecular lipophilicity | Can improve membrane permeability but may also increase non-specific binding. | stackexchange.com |

Influence of Linker Length and Flexibility in Guanidine-Containing Ligands

In many guanidine-containing ligands, the guanidine group is attached to other pharmacophoric elements via a linker. The length and flexibility of this linker are critical parameters that can significantly influence the biological activity of the compound.

A study on phenylpyrimidinylguanidine derivatives as inhibitors of FOXO3-induced gene transcription found that the inhibitory potency was dependent on the length of the linker between the guanidine and aryl moieties. nih.gov Longer linkers, in some cases, provided the necessary flexibility for the molecule to adopt an optimal conformation for binding to the target. Conversely, shorter or more rigid linkers can restrict the conformational freedom of the molecule, which can be either beneficial or detrimental to its activity, depending on whether the constrained conformation aligns with the bioactive conformation. nih.govnih.gov

The flexibility of the linker allows the terminal groups to orient themselves optimally within the binding site to maximize favorable interactions. However, excessive flexibility can be entropically unfavorable upon binding. Therefore, an optimal balance of linker length and flexibility is often sought in drug design. In some cases, replacing a flexible linker with a more rigid, cyclic structure can lock the molecule in a bioactive conformation, leading to increased potency. nih.gov

| Linker Characteristic | Observed Effect | Example Study | Reference |

|---|---|---|---|

| Increased linker length | Increased inhibitory potency (in some cases) | Phenylpyrimidinylguanidine derivatives as FOXO3 inhibitors | nih.gov |

| Shorter, less flexible linker | Lower inhibitory ability | Phenylpyrimidinylguanidine derivatives as FOXO3 inhibitors | nih.gov |

| Replacement of flexible linker with a semi-rigid cyclic group | Significant change in activity profile (e.g., shift from H3R to muscarinic receptor antagonism) | Guanidine derivatives as histamine (B1213489) H3R antagonists | nih.gov |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy conformations of a molecule and, ideally, the specific "bioactive conformation" that is responsible for its biological effect.

For guanidine derivatives, the conformation is influenced by factors such as intramolecular hydrogen bonding and the rotational barriers around key single bonds. researchgate.net For instance, in a series of pyridin-2-yl guanidine derivatives, a significant change in the dihedral angle between the guanidine moiety and the pyridine (B92270) ring was observed upon protonation, which was attributed to the formation of an intramolecular hydrogen bond. researchgate.net This highlights how the ionization state of the guanidine group can influence the preferred conformation.

Computational modeling and experimental techniques such as NMR spectroscopy and X-ray crystallography are powerful tools for studying the conformational preferences of molecules. researchgate.net Molecular modeling studies can help to understand how different conformations of a ligand interact with the binding site of a target protein. For example, in silico studies of guanidine derivatives targeting muscarinic receptors helped to elucidate the binding mode and the structural elements key for interaction. nih.gov By understanding the bioactive conformation, medicinal chemists can design new analogs with restricted conformational flexibility that are "pre-organized" for binding, potentially leading to increased potency and selectivity.

Computational and Theoretical Chemistry Studies of N 2,6 Difluorophenyl Guanidine

Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org It allows for the calculation of various electronic properties that are key to understanding the reactivity of a molecule. For N-(2,6-Difluorophenyl)-guanidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. sid.ir

The electronic structure of guanidine (B92328) and its derivatives has been a subject of interest, with studies focusing on how substitutions and protonation affect the localization of electron density. researchgate.net In the case of this compound, the difluorophenyl group significantly influences the electronic distribution. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting the molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the guanidine group, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

Table 1: Key Electronic Properties of this compound from DFT Calculations

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps in identifying reactive sites. sid.ir |

Molecular Docking Simulations for Ligand-Target Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. The primary goal is to identify the most likely binding mode and estimate the binding affinity.

The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations and orientations. The results are then ranked using a scoring function, which estimates the binding free energy. For this compound, docking studies would be crucial to understand its potential as an inhibitor or modulator of a specific protein target. The difluorophenyl and guanidine moieties would play significant roles in forming interactions such as hydrogen bonds, halogen bonds, and van der Waals contacts with the amino acid residues of the protein.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion. nih.govnih.gov This allows for the assessment of the conformational flexibility of both the ligand and the protein and the stability of the predicted binding pose. nih.govresearchgate.net

For the this compound-protein complex, MD simulations can reveal whether the initial docked pose is stable over a simulated period, typically in the nanosecond to microsecond range. nih.gov Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions like hydrogen bonds over time. nih.gov Enhanced sampling techniques, such as replica-exchange MD (REMD) or metadynamics, can be employed to explore a wider conformational space and overcome high energy barriers. nih.gov

Table 2: Parameters Analyzed in MD Simulations of this compound Complexes

| Parameter | Description | Insights Gained |

| RMSD | Root-Mean-Square Deviation of atomic positions. | Assesses the stability of the protein-ligand complex over time. nih.gov |

| RMSF | Root-Mean-Square Fluctuation of individual residues or atoms. | Identifies flexible and rigid regions of the protein and ligand. nih.gov |

| Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime. | Quantifies a key component of binding affinity and specificity. |

| Binding Free Energy | Calculated using methods like MM/GBSA or MM/PBSA. | Provides a more accurate estimation of binding affinity than docking scores. nih.gov |

Analysis of Noncovalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)

Noncovalent interactions (NCIs) are critical for the structure, stability, and function of chemical and biological systems. nih.gov The NCI index, based on the electron density and its derivatives, is a valuable tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.govmdpi.com For this compound, NCI analysis can provide a detailed picture of the intramolecular and intermolecular interactions that govern its conformation and crystal packing.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgresearchgate.netwiley-vch.de This allows for the characterization of chemical bonds and other interactions based on the topological properties of the electron density at bond critical points (BCPs). researchgate.netwiley-vch.de For this compound, QTAIM analysis can be used to quantify the nature and strength of its covalent and noncovalent interactions, such as the C-N bonds in the guanidine group and potential intramolecular hydrogen bonds. mdpi.comresearchgate.net

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis) for Structural Characterization

Computational methods are widely used to predict and interpret spectroscopic data, aiding in the structural elucidation of molecules.

NMR Spectroscopy : Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F, can be performed using DFT. nih.govresearchgate.net For this compound, predicting the ¹⁹F NMR chemical shifts is of particular interest due to the sensitivity of fluorine to its chemical environment. nih.gov Comparing calculated and experimental NMR spectra can help confirm the molecular structure and conformation. mdpi.com

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov For this compound, the calculated IR spectrum would show characteristic bands for N-H, C=N, and C-F stretching and bending vibrations, which can be compared with experimental data for structural verification.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.netresearchgate.net For this compound, TD-DFT can help to understand its photophysical properties.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameters | Information Obtained |

| NMR | Chemical shifts (δ) and coupling constants (J). ipb.pt | Provides detailed information about the chemical environment of each atom. |

| IR | Vibrational frequencies (cm⁻¹) and intensities. | Identifies functional groups and confirms molecular structure. |

| UV-Vis | Maximum absorption wavelengths (λmax) and oscillator strengths. | Characterizes electronic transitions and photophysical properties. |

Applications of N 2,6 Difluorophenyl Guanidine in Chemical Research

As Organocatalysts in Stereoselective and Non-Stereoselective Organic Synthesis

Guanidines, including N-(2,6-Difluorophenyl)-guanidine, are recognized for their strong basicity and ability to act as organocatalysts. semanticscholar.orgresearchgate.netresearchgate.net They can facilitate a variety of organic transformations, often with high levels of stereoselectivity. nih.gov The presence of the 2,6-difluorophenyl group can modulate the catalyst's steric and electronic properties, influencing its activity and selectivity in different reactions. semanticscholar.org

Elucidation of Nucleophilic and Brønsted Basicity Catalysis Mechanisms

The catalytic activity of guanidines like this compound can be understood through two primary mechanisms: nucleophilic catalysis and Brønsted basicity catalysis.

In nucleophilic catalysis , the guanidine (B92328) directly attacks an electrophilic substrate, forming a reactive intermediate that then proceeds to the final product. researchgate.net

In Brønsted basicity catalysis , the guanidine acts as a base, deprotonating a pronucleophile to generate a more reactive nucleophile. mdpi.comscispace.com The resulting guanidinium (B1211019) ion can then act as a Brønsted acid, activating an electrophile through hydrogen bonding. mdpi.comscispace.com This dual activation mode, where the catalyst interacts with both the nucleophile and the electrophile, is a key feature of guanidine organocatalysis. mdpi.com DFT calculations have shown that an unconventional bifunctional Brønsted-Lewis acid activation mode can also be operative in conjugate addition reactions catalyzed by bicyclic guanidines. mdpi.com

The basicity of the guanidine is a crucial factor in its catalytic efficacy. While free guanidines are strongly basic at the sp2-hybridized imine nitrogen, this basicity is significantly reduced upon coordination to a metal center. scholaris.ca

Applications in Various Organic Transformations (e.g., Acyl Transfer, Aldol (B89426) Reactions)

Guanidine-based organocatalysts have been successfully employed in a range of organic transformations. For instance, they have been shown to be effective in acyl transfer reactions.

Furthermore, guanidine derivatives have been utilized as catalysts in aldol reactions, demonstrating their utility in carbon-carbon bond formation. researchgate.net The ability to form extensive hydrogen-bonding networks is believed to be important for the catalytic activity in these reactions. researchgate.net

Ligands in Organometallic Chemistry and Catalysis

The nitrogen-rich structure of guanidines makes them excellent ligands for a wide variety of metal centers across the periodic table. semanticscholar.orgnih.gov this compound, as a substituted guanidine, can form stable complexes with both transition and main group metals, influencing the reactivity and catalytic properties of the resulting organometallic species. nih.govresearchgate.net The anionic form, a guanidinate, is also a highly effective ligand. rsc.org

Coordination Modes to Transition and Main Group Metal Centers

Guanidines can coordinate to metal centers in several ways. The most common is as a monoanionic chelating ligand, where the deprotonated guanidine binds to the metal through two nitrogen atoms. nih.gov This chelation creates a stable four-membered ring. The electronic flexibility of the guanidinato ligand, due to significant electron delocalization within the N-C-N framework, allows for the stabilization of various metal centers in different oxidation states. nih.gov

The coordination can also occur through a single nitrogen atom, or the guanidine can act as a bridging ligand between two metal centers. at.ua The specific coordination mode is influenced by the substituents on the guanidine and the nature of the metal. For example, bulky substituents on the guanidine can favor specific coordination geometries. nih.gov

Stabilization of Reactive Metal Species

A key application of guanidinato ligands is the stabilization of reactive metal species. nih.gov By coordinating to a metal center, the guanidinato ligand can electronically and sterically protect it, allowing for the isolation and study of otherwise unstable complexes. This has been particularly important in the chemistry of low-valent organometallic species. nih.gov The ability to tune the electronic properties of the guanidinate ligand by changing the substituents on the nitrogen atoms allows for fine control over the stability and reactivity of the metal complex. semanticscholar.org

Role in Homogeneous and Heterogeneous Catalytic Processes

Guanidine-metal complexes have shown promise as catalysts in both homogeneous and heterogeneous systems. semanticscholar.orgresearchgate.net In homogeneous catalysis , the well-defined structure of the metal-guanidinate complex allows for a high degree of control over the catalytic process, leading to high selectivity. semanticscholar.org These complexes have been investigated for a variety of reactions.

While less explored, the immobilization of guanidine-metal complexes on solid supports offers a pathway to heterogeneous catalysis . researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability of the catalyst.

As Fundamental Building Blocks for the Synthesis of Complex Molecules

The guanidine core, characterized by its Y-shaped arrangement of nitrogen atoms centered on a carbon atom, provides a unique template for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles. While direct literature specifically detailing the use of this compound as a starting material is limited, the broader class of aryl-guanidines serves as a powerful proxy for understanding its potential. The reactivity of the guanidine unit allows it to participate in a variety of cyclization reactions, acting as a key precursor for the assembly of intricate ring systems that are often the core of biologically active compounds. frontiersin.orgnih.govnih.govresearchgate.net

The 2,6-difluorophenyl substituent in this compound introduces specific steric and electronic features that can influence its reactivity and the properties of the resulting molecules. The electron-withdrawing nature of the fluorine atoms can modulate the nucleophilicity of the guanidine nitrogens, potentially influencing regioselectivity in cyclization reactions. Furthermore, the presence of the difluorophenyl group can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, to the final complex molecules.

A notable example of a closely related compound is the use of N-aryl-guanidines in the synthesis of kinase inhibitors. For instance, a potent inhibitor of creatine (B1669601) kinase, N-dibenzylphospho-N'-3-(2,6-dichlorophenyl)propyl-guanidine, showcases the incorporation of a di-substituted phenyl ring into a guanidine-containing scaffold to achieve significant biological activity. nih.gov This highlights the potential of this compound as a valuable building block in medicinal chemistry for the generation of novel therapeutic agents. The synthesis of various arylpyridin-2-yl guanidine derivatives as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1) further underscores the importance of the aryl guanidine motif in constructing molecules with specific biological targets. nih.gov

The following table summarizes the types of complex molecules that can be synthesized from guanidine derivatives, illustrating the potential applications of this compound as a building block.

| Class of Complex Molecule | Synthetic Utility of Guanidine Precursor | Potential Application |

| Heterocyclic Compounds | Serves as a nitrogen-rich precursor for the formation of various ring systems such as pyrimidines, imidazoles, and triazines. frontiersin.orgresearchgate.net | Core structures of many pharmaceuticals and agrochemicals. |

| Kinase Inhibitors | The guanidinium group can engage in key hydrogen bonding interactions with the kinase active site. nih.govnih.gov | Development of targeted therapies for cancer and inflammatory diseases. |

| Bioactive Peptidomimetics | The guanidine group can mimic the side chain of arginine, a crucial amino acid in many biological interactions. | Modulation of protein-protein interactions and enzyme activity. |

Development and Application as Biochemical Probes for Molecular Studies

The unique properties of the guanidinium group, including its high basicity and ability to form multiple hydrogen bonds, make it an attractive functional group for the design of biochemical probes. These probes are instrumental in studying molecular recognition events, enzyme activity, and the cellular environment. While specific examples of probes derived directly from this compound are not extensively documented, the principles of probe design using guanidine derivatives are well-established. nih.govnih.govresearchgate.net

Fluorescent probes incorporating a guanidine moiety can be designed to report on changes in their local environment through alterations in their fluorescence emission. The guanidinium group can act as a recognition element for specific anions or as a pH-sensitive trigger. The introduction of the 2,6-difluorophenyl group could fine-tune the photophysical properties of a potential probe, such as its quantum yield and Stokes shift, and enhance its specificity for a particular biological target.

The general strategy for creating a guanidine-based biochemical probe involves coupling the guanidine derivative to a fluorophore. The interaction of the guanidinium group with a target analyte can induce a conformational change or an electronic perturbation in the fluorophore, leading to a detectable change in fluorescence. This "turn-on" or "turn-off" response allows for the visualization and quantification of the analyte in complex biological systems.

The table below outlines the key components and principles of guanidine-based biochemical probes, suggesting a framework for the potential development of probes from this compound.

| Component of Probe | Function | Design Principle |

| Guanidinium Group | Recognition element for target analytes (e.g., anions, phosphorylated species). | The positively charged guanidinium group can form strong electrostatic and hydrogen-bonding interactions. |

| Fluorophore | Reporter unit that signals the binding event. | The fluorescence properties (intensity, wavelength) are modulated by the interaction of the guanidinium group with the analyte. nih.gov |

| Linker | Connects the recognition element to the fluorophore. | The linker can be designed to optimize the distance and orientation between the two components for efficient signal transduction. |

| (2,6-Difluorophenyl) Group | Modulator of properties. | Can influence the probe's solubility, membrane permeability, and binding affinity, as well as the photophysical properties of the fluorophore. |

Future Research Directions and Emerging Avenues for N 2,6 Difluorophenyl Guanidine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing N-(2,6-Difluorophenyl)-guanidine and related structures is a cornerstone of future research. Current synthetic strategies, while effective, often present opportunities for improvement in terms of yield, reaction conditions, and environmental impact.

Future efforts will likely focus on one-pot synthesis methods, which offer the advantage of combining multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. nih.gov The use of environmentally benign and recyclable reagents and catalysts is another critical area of exploration. nih.govresearchgate.net For instance, the application of organo-catalysts and alternative activating reagents that avoid heavy metals is a promising and more sustainable approach. researchgate.netorganic-chemistry.org

Researchers are also exploring greener strategies that involve rapid, environmentally friendly conditions and a broad range of compatible starting materials. researchgate.net The development of versatile one-pot syntheses from readily available precursors like carbamoyl (B1232498) isothiocyanates is also a significant area of interest. acs.org These advanced synthetic approaches are crucial for making this compound and its analogs more accessible for further research and potential applications.

Elucidation of Undiscovered Molecular Interaction Mechanisms and Pathways

A deeper understanding of how this compound interacts with biological targets at the molecular level is paramount. Future research will undoubtedly focus on unraveling the intricate details of its binding mechanisms and identifying novel biological pathways it may influence.